![molecular formula C19H19N3OS B2700608 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 873857-03-5](/img/structure/B2700608.png)
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Novel Synthesis Techniques : Research into benzothiazole and pyridine derivatives has led to the development of novel synthesis techniques. These methods are crucial for creating compounds with potential applications in medicinal chemistry and materials science. The synthesis processes often involve condensation reactions and are aimed at producing compounds with specific structural features for further application in various fields (Patel, Agravat, & Shaikh, 2011).
Spectroscopic and Computational Analysis : Compounds containing benzothiazole and pyridine units have been subjected to detailed spectroscopic and computational analysis using techniques like FT-IR, NMR, and density functional theory (DFT). These studies are essential for understanding the molecular structure, stability, and electronic properties of the compounds, which can inform their potential applications in various scientific and technological domains (Rajaraman, Sundararajan, Kamaraj, Saleem, & Krishnasamy, 2015).
Crystal Structure Determination : The determination of crystal structures through X-ray diffraction is vital for the exact characterization of the molecular geometry and conformation of these compounds. This information is crucial for the design of new materials and drugs, as it helps predict the compounds' interactions and functionality in complex systems (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-jun n-terminal kinase-3 (jnk3) .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit strong fluorescence phenomena . This is primarily due to the formation of a stable planar structure in the entire molecule, facilitated by the formation of a hydrogen bond between the hydroxyl group and the lone pair of electrons on Nitrogen .
Biochemical Pathways
Similar compounds have been found to inhibit c-jun n-terminal kinase-3 (jnk3) , which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cellular differentiation.
Result of Action
Similar compounds have been found to exhibit strong fluorescence phenomena , which could potentially be used in various applications, including organic light-emitting devices (OLEDs) .
Action Environment
It’s worth noting that the fluorescence phenomena exhibited by similar compounds can be influenced by the polarity of the solvent .
properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-4-5-12-22(13)19(23)14-8-6-11-20-17(14)18-21-15-9-2-3-10-16(15)24-18/h2-3,6,8-11,13H,4-5,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUBHZEEAYPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.